molecular formula C12H16N2O2S B6105916 N-(1-ethylpropyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

N-(1-ethylpropyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No. B6105916
M. Wt: 252.33 g/mol
InChI Key: AKBUSQOJTCYPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethylpropyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, commonly known as EBIO, is a chemical compound that has gained significant attention in scientific research due to its ability to activate potassium channels. EBIO is a potent activator of both large-conductance calcium-activated potassium (BK) and intermediate-conductance calcium-activated potassium (IK) channels. These channels are important regulators of membrane potential and cellular excitability, making EBIO a valuable tool for investigating the physiological and pathophysiological roles of these channels.

Mechanism of Action

The mechanism of action of EBIO involves the activation of N-(1-ethylpropyl)-1,2-benzisothiazol-3-amine 1,1-dioxide and IK channels by binding to specific sites on the channels. This leads to an increase in the efflux of potassium ions from the cell, resulting in hyperpolarization of the membrane potential and a decrease in cellular excitability. The activation of this compound and IK channels by EBIO has been shown to have a wide range of physiological effects, including vasodilation, neuronal inhibition, and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EBIO are largely mediated by the activation of this compound and IK channels. By increasing the activity of these channels, EBIO can lead to a decrease in cellular excitability, vasodilation, and neuroprotection. In addition, EBIO has been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines from immune cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using EBIO in lab experiments is its ability to selectively activate N-(1-ethylpropyl)-1,2-benzisothiazol-3-amine 1,1-dioxide and IK channels without affecting other ion channels or receptors. This allows researchers to study the specific role of these channels in various physiological and pathophysiological processes. However, one limitation of using EBIO is its relatively low potency compared to other this compound and IK channel activators. This can make it difficult to achieve a robust and consistent effect in some experiments.

Future Directions

There are several future directions for research involving EBIO. One area of interest is the development of more potent and selective N-(1-ethylpropyl)-1,2-benzisothiazol-3-amine 1,1-dioxide and IK channel activators based on the structure of EBIO. In addition, the role of this compound and IK channels in various disease states, such as hypertension, epilepsy, and neurodegenerative disorders, is an area of active investigation. Finally, the use of EBIO as a therapeutic agent for these and other diseases is an area of potential future development.

Synthesis Methods

EBIO can be synthesized through a multi-step process involving the reaction of 2-aminobenzisothiazole with various alkyl halides. The most commonly used synthesis method involves the reaction of 2-aminobenzisothiazole with 1-bromo-3-ethylpropane in the presence of a base such as potassium carbonate. The resulting product is then oxidized with hydrogen peroxide to yield the final product, N-(1-ethylpropyl)-1,2-benzisothiazol-3-amine 1,1-dioxide.

Scientific Research Applications

EBIO has been widely used in scientific research to investigate the role of N-(1-ethylpropyl)-1,2-benzisothiazol-3-amine 1,1-dioxide and IK channels in various physiological and pathophysiological processes. For example, EBIO has been shown to increase the activity of this compound channels in smooth muscle cells, leading to relaxation of vascular smooth muscle and a decrease in blood pressure. In addition, EBIO has been used to study the role of this compound and IK channels in neuronal excitability, synaptic transmission, and neuroprotection.

properties

IUPAC Name

1,1-dioxo-N-pentan-3-yl-1,2-benzothiazol-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-3-9(4-2)13-12-10-7-5-6-8-11(10)17(15,16)14-12/h5-9H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBUSQOJTCYPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N=C1C2=CC=CC=C2S(=O)(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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